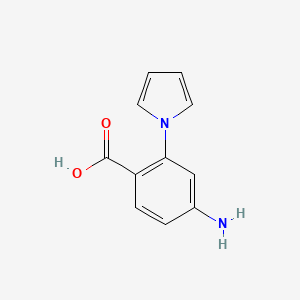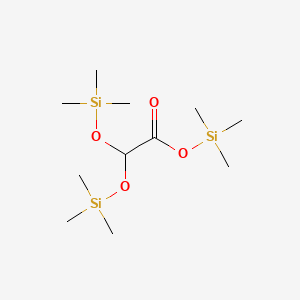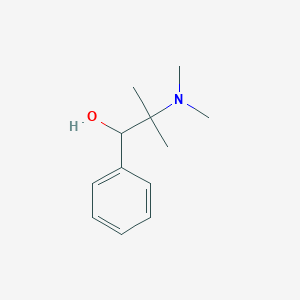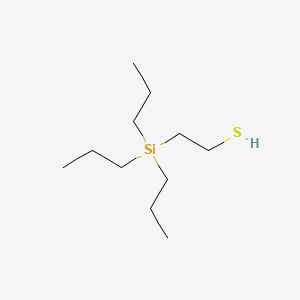
2-(Tripropylsilyl)ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tripropylsilyl)ethanethiol is an organosilicon compound with the molecular formula C11H26SSi It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further bonded to a tripropylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tripropylsilyl)ethanethiol typically involves the reaction of tripropylsilyl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(C3H7)3SiCl+HSCH2CH3→(C3H7)3SiCH2CH2SH+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified using distillation or chromatography techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tripropylsilyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Corresponding hydrocarbons (R-H).
Substitution: Various substituted thiols depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2-(Tripropylsilyl)ethanethiol has several applications in scientific research:
Chemistry: Used as a protecting group for thiols in organic synthesis.
Biology: Employed in the modification of biomolecules for studying protein interactions.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Tripropylsilyl)ethanethiol involves the reactivity of the thiol group. The thiol group can form covalent bonds with various electrophiles, making it useful in chemical modifications and synthesis. The tripropylsilyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trimethylsilyl)ethanethiol: Similar structure but with methyl groups instead of propyl groups.
Ethanethiol: Lacks the silyl group, making it more reactive but less stable.
2-(Triethylsilyl)ethanethiol: Similar structure but with ethyl groups instead of propyl groups.
Uniqueness
2-(Tripropylsilyl)ethanethiol is unique due to the presence of the tripropylsilyl group, which provides steric hindrance and enhances the stability of the thiol group. This makes it particularly useful in applications where stability and selective reactivity are important.
Eigenschaften
CAS-Nummer |
51725-05-4 |
|---|---|
Molekularformel |
C11H26SSi |
Molekulargewicht |
218.48 g/mol |
IUPAC-Name |
2-tripropylsilylethanethiol |
InChI |
InChI=1S/C11H26SSi/c1-4-8-13(9-5-2,10-6-3)11-7-12/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
IYITVZFXFFHFRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Si](CCC)(CCC)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B13942359.png)

![2-Methyl[1,2,4]triazino[2,3-a]benzimidazol-3-ol](/img/structure/B13942373.png)
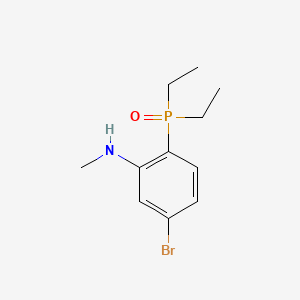
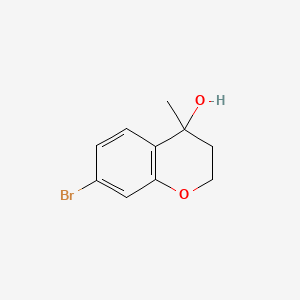


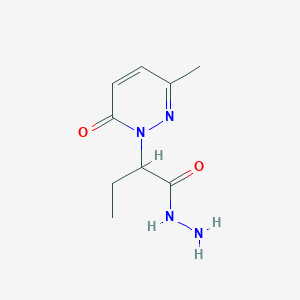
![4-[1-(3-Amino-4-methyl-benzoyl)-4-piperidyl]benzamide](/img/structure/B13942408.png)
![Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13942410.png)

